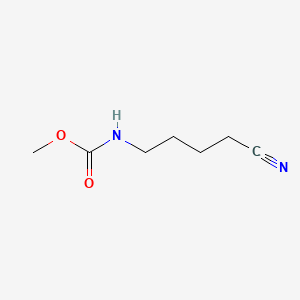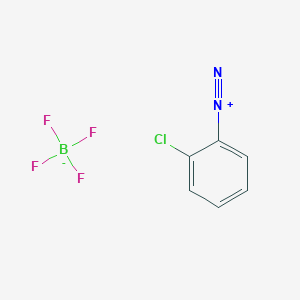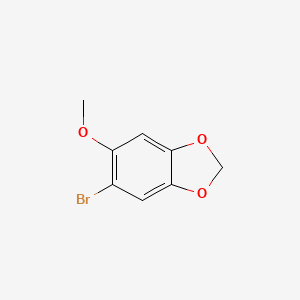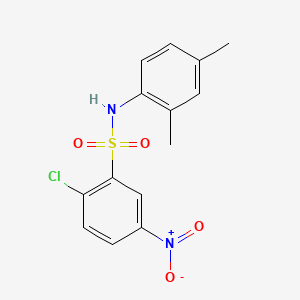
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid, also known as 3-DMPA, is a synthetic organic compound and a derivative of propionic acid. It is a white, crystalline solid with a molecular weight of 182.2 g/mol. 3-DMPA is soluble in water, ethanol, and methanol. It is a versatile compound with many applications in both scientific research and industrial processes.
Applications De Recherche Scientifique
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has many applications in scientific research. It is used in the synthesis of a variety of organic compounds, including amino acids, peptides, and polymers. It is also used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Additionally, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has been used in the study of enzyme kinetics, drug metabolism, and drug-target interactions.
Mécanisme D'action
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is a weak acid that can act as a proton donor or acceptor in various biochemical reactions. It can also act as a substrate for enzymes, such as the enzyme propionyl-CoA carboxylase. In the presence of this enzyme, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is converted to malonyl-CoA, which is then used in fatty acid biosynthesis.
Biochemical and Physiological Effects
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-oxidant, and antifungal properties. Additionally, it has been shown to inhibit the growth of certain types of cancer cells. It has also been found to have an effect on the metabolism of fatty acids, lipids, and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid can be toxic in high concentrations, so it is important to use caution when handling this compound.
Orientations Futures
There are a number of potential future directions for research involving 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid. One possibility is the further exploration of its anti-cancer properties. Additionally, research could be conducted to explore its potential for use as an anti-inflammatory or anti-oxidant agent. Further research could also be conducted on its potential for use as a catalyst in organic reactions, as well as its potential for use as a ligand in coordination chemistry. Finally, research could be conducted to explore its potential for use in drug-target interactions.
Méthodes De Synthèse
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid is synthesized through a two-step process. First, the compound is synthesized from propionic acid and dimethyl dioxolane in the presence of a base, such as potassium carbonate. The second step involves reacting the product with an acid, such as sulfuric acid, to form 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid.
Propriétés
Numéro CAS |
391200-93-4 |
|---|---|
Nom du produit |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic Acid |
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
VOIMKESBBFHOSH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)




![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)






![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)
![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)